F 2875
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tolmetin sodium salt dihydrate is synthesized through a multi-step process. The synthesis begins with the reaction of p-toluoyl chloride with 1-methylpyrrole-2-acetonitrile in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 1-Methyl-5-(p-toluoyl)pyrrole-2-acetic acid, which is then converted to its sodium salt form by reacting with sodium hydroxide. The final step involves the crystallization of the sodium salt in the presence of water to obtain the dihydrate form .
Industrial Production Methods: Industrial production of tolmetin sodium salt dihydrate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tolmetin sodium salt dihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert tolmetin sodium salt dihydrate to its corresponding alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane.
Major Products:
Oxidation: Oxidation products include carboxylic acids and ketones.
Reduction: Reduction products are primarily alcohol derivatives.
Substitution: Substitution reactions yield various substituted pyrrole derivatives.
Scientific Research Applications
Tolmetin sodium salt dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of NSAIDs and their interactions with biological systems.
Biology: The compound is used to investigate the biochemical pathways involved in inflammation and pain.
Medicine: Tolmetin sodium salt dihydrate is used in clinical research to develop new anti-inflammatory and analgesic drugs.
Mechanism of Action
The mechanism of action of tolmetin sodium salt dihydrate involves the inhibition of prostaglandin synthetase, an enzyme responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting this enzyme, tolmetin sodium salt dihydrate reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .
Comparison with Similar Compounds
Indomethacin: Another NSAID with similar anti-inflammatory properties.
Ibuprofen: A widely used NSAID for pain and inflammation.
Naproxen: An NSAID commonly used for arthritis and other inflammatory conditions.
Comparison: Tolmetin sodium salt dihydrate is unique in its specific inhibition of prostaglandin synthetase and its effectiveness in treating juvenile rheumatoid arthritis. Compared to indomethacin, tolmetin sodium salt dihydrate has a lower incidence of gastrointestinal side effects. Compared to ibuprofen and naproxen, it is particularly effective in reducing inflammation in arthritic conditions .
Properties
CAS No. |
109523-92-4 |
---|---|
Molecular Formula |
C22H19ClN2O6 |
Molecular Weight |
442.8 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;[4-(2-chlorophenyl)phenyl]methyl 2-imidazol-1-ylacetate |
InChI |
InChI=1S/C18H15ClN2O2.C4H4O4/c19-17-4-2-1-3-16(17)15-7-5-14(6-8-15)12-23-18(22)11-21-10-9-20-13-21;5-3(6)1-2-4(7)8/h1-10,13H,11-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
NBZCUVOXUQYPKO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)CN3C=CN=C3)Cl.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)CN3C=CN=C3)Cl.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)CN3C=CN=C3)Cl.C(=CC(=O)O)C(=O)O |
Synonyms |
4-(Imidazolylacetoxymethyl)-2'-chlorobiphenyl hydrogen maleate |
Origin of Product |
United States |
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